molecular formula C18H20O6 B1209997 Oxirapentyn CAS No. 88205-90-7

Oxirapentyn

Cat. No. B1209997
CAS RN: 88205-90-7
M. Wt: 332.3 g/mol
InChI Key: UDLWCNHPUOUNNV-OYPOXQCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirapentyn is a natural product found in Beauveria felina with data available.

Scientific Research Applications

Plant Growth Stimulation

Oxirapentyn A, B, and E, derived from the marine strain of Isaria felina, have been studied for their potential to stimulate the growth of various agricultural plants. Notably, these compounds have shown effectiveness in enhancing the growth of seedling roots in barley, buckwheat, corn, soy, and wheat. The stimulatory effects are influenced by both the chemical structure of oxirapentyns and the plant species. This suggests potential applications in agriculture as plant growth stimulators (Anisimov et al., 2014).

Antimicrobial Properties

A study in 1983 on oxirapentyn isolated from the fungus Beauveria felina highlighted its activity against Gram-positive bacteria. This finding indicates potential applications in the development of new antibiotics or antimicrobial agents, especially considering its unique chemical structure and activity (Takahashi et al., 1983).

Cytotoxicity in Cancer Research

Oxirapentyn A has demonstrated weak cytotoxicity against human malignant melanoma (SK-Mel-5, SK-Mel-28) and human breast cancer (T-47D) cell lines. This suggests a potential research pathway for exploring oxirapentyns in cancer treatment, particularly in understanding their mechanism of action and refining their cytotoxic properties for targeted cancer therapies (Smetanina et al., 2012).

properties

CAS RN

88205-90-7

Product Name

Oxirapentyn

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

[(1R,3S,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate

InChI

InChI=1S/C18H20O6/c1-9(2)6-7-17-12(20)13-18(23-13)8-11(21-10(3)19)16(4,5)22-15(18)14(17)24-17/h11,13-15H,1,8H2,2-5H3/t11-,13-,14+,15+,17-,18+/m1/s1

InChI Key

UDLWCNHPUOUNNV-OYPOXQCJSA-N

Isomeric SMILES

CC(=C)C#C[C@@]12[C@@H](O1)[C@H]3[C@]4(C[C@H](C(O3)(C)C)OC(=O)C)[C@@H](C2=O)O4

SMILES

CC(=C)C#CC12C(O1)C3C4(CC(C(O3)(C)C)OC(=O)C)C(C2=O)O4

Canonical SMILES

CC(=C)C#CC12C(O1)C3C4(CC(C(O3)(C)C)OC(=O)C)C(C2=O)O4

synonyms

oxirapentyn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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